

# 3,5,5-Trimethylhexyl acrylate spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3,5,5-Trimethylhexyl acrylate

Cat. No.: B1588076

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## An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5,5-Trimethylhexyl Acrylate

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the spectroscopic data for **3,5,5-trimethylhexyl acrylate** (TMHA), a monomer used in the synthesis of various polymers. This document is intended for researchers, scientists, and professionals in drug development and material science who utilize spectroscopic techniques for molecular characterization.

## Introduction to 3,5,5-Trimethylhexyl Acrylate

**3,5,5-Trimethylhexyl acrylate** (CAS 45125-03-9) is an acrylic monomer with a branched alkyl chain.<sup>[1]</sup> Its structure imparts specific properties to polymers, such as influencing the glass transition temperature and mechanical characteristics of the final material.<sup>[2][3]</sup> The molecular formula of **3,5,5-trimethylhexyl acrylate** is C<sub>12</sub>H<sub>22</sub>O<sub>2</sub>, with a molecular weight of 198.30 g/mol.<sup>[1][4]</sup> The IUPAC name for this compound is 3,5,5-trimethylhexyl prop-2-enoate.<sup>[4]</sup>

The effective synthesis and quality control of polymers derived from **3,5,5-trimethylhexyl acrylate** rely on the accurate characterization of the monomer. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its identification and purity assessment.

## <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The <sup>1</sup>H NMR spectrum of **3,5,5-trimethylhexyl acrylate** is expected to show distinct signals for the vinyl protons of the acrylate group and the aliphatic protons of the branched hexyl chain.

## Predicted <sup>1</sup>H NMR Chemical Shifts

The following table summarizes the predicted chemical shifts ( $\delta$ ) for the protons of **3,5,5-trimethylhexyl acrylate** in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent. These predictions are based on the analysis of the constituent parts of the molecule: the acrylate group and the 3,5,5-trimethylhexyl alcohol moiety.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
<b>Vinyl Protons</b>			
H-a (trans to C=O)	~6.4	Doublet of Doublets	1H
H-b (cis to C=O)	~6.1	Doublet of Doublets	1H
H-c (geminal)	~5.8	Doublet of Doublets	1H
<b>Alkyl Protons</b>			
-O-CH <sub>2</sub> -	~4.1	Triplet	2H
-CH <sub>2</sub> - at C4	~1.5	Multiplet	2H
-CH- at C3	~1.7	Multiplet	1H
-CH <sub>3</sub> at C3	~0.9	Doublet	3H
-CH <sub>2</sub> - at C2	~1.2	Multiplet	2H
-C(CH <sub>3</sub> ) <sub>3</sub> at C5	~0.9	Singlet	9H

## Interpretation of the <sup>1</sup>H NMR Spectrum

The vinyl protons (H-a, H-b, and H-c) are expected to appear in the downfield region of the spectrum (5.8-6.4 ppm) due to the deshielding effect of the adjacent carbonyl group and the

double bond.<sup>[5]</sup> The protons on the carbon adjacent to the ester oxygen (-O-CH<sub>2</sub>-) are also shifted downfield to around 4.1 ppm. The remaining aliphatic protons of the trimethylhexyl group will appear in the upfield region (0.9-1.7 ppm). The large singlet at approximately 0.9 ppm corresponds to the nine equivalent protons of the tert-butyl group.

Caption: Molecular structure of **3,5,5-trimethylhexyl acrylate** with key protons labeled.

## Experimental Protocol for <sup>1</sup>H NMR

- Sample Preparation: Dissolve 5-10 mg of **3,5,5-trimethylhexyl acrylate** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 90°
  - Spectral width: -2 to 12 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak of CDCl<sub>3</sub> at 7.26 ppm.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

## Predicted <sup>13</sup>C NMR Chemical Shifts

The following table presents the predicted chemical shifts for the carbon atoms of **3,5,5-trimethylhexyl acrylate**.

Carbon Atom	Predicted Chemical Shift (ppm)
Acrylate Group	
C=O	~166
=CH-	~130
=CH <sub>2</sub>	~128
Alkyl Group	
-O-CH <sub>2</sub> -	~63
-CH <sub>2</sub> - at C4	~38
-CH- at C3	~30
-CH <sub>3</sub> at C3	~20
-CH <sub>2</sub> - at C2	~50
-C(CH <sub>3</sub> ) <sub>3</sub> at C5	~31
-C(CH <sub>3</sub> ) <sub>3</sub> at C5	~30

## Interpretation of the <sup>13</sup>C NMR Spectrum

The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around 166 ppm. The sp<sup>2</sup> hybridized carbons of the vinyl group will be in the 128-130 ppm range. The carbon attached to the ester oxygen (-O-CH<sub>2</sub>-) will be found around 63 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum (20-50 ppm).

Caption: Carbon framework of **3,5,5-trimethylhexyl acrylate**.

## Experimental Protocol for <sup>13</sup>C NMR

- Sample Preparation: Dissolve 20-50 mg of **3,5,5-trimethylhexyl acrylate** in approximately 0.7 mL of CDCl<sub>3</sub>.
- Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
- Acquisition Parameters:

- Number of scans: 1024-4096 (or more, depending on concentration)
- Relaxation delay: 2 seconds
- Pulse program: Proton-decoupled
- Spectral width: 0 to 200 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

## Characteristic IR Absorption Bands

The IR spectrum of **3,5,5-trimethylhexyl acrylate** will be dominated by the characteristic absorptions of the ester and alkene functional groups.[6]

Functional Group	Vibrational Mode	Expected Frequency ( $\text{cm}^{-1}$ )
C=O (Ester)	Stretch	~1725
C=C (Alkene)	Stretch	~1635
C-O (Ester)	Stretch	~1180
C-H ( $\text{sp}^2$ )	Stretch	~3080
C-H ( $\text{sp}^3$ )	Stretch	2850-2960
=C-H	Bending	~985 and ~810

## Interpretation of the IR Spectrum

The most prominent peak in the IR spectrum will be the strong C=O stretching vibration of the ester group at around  $1725\text{ cm}^{-1}$ . The presence of the vinyl group will be confirmed by the C=C stretching absorption at approximately  $1635\text{ cm}^{-1}$  and the C-H stretching of the  $\text{sp}^2$  carbons just above  $3000\text{ cm}^{-1}$ . The strong C-O stretching of the ester will be visible around  $1180\text{ cm}^{-1}$ . The aliphatic C-H stretching of the trimethylhexyl group will appear as a series of sharp peaks in the  $2850\text{-}2960\text{ cm}^{-1}$  region.

## Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** A neat liquid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A thin film of the liquid is placed over the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Acquisition Parameters:**
  - Number of scans: 16-32
  - Resolution:  $4\text{ cm}^{-1}$
  - Spectral range:  $4000\text{-}600\text{ cm}^{-1}$
- **Processing:** A background spectrum is first collected and then subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

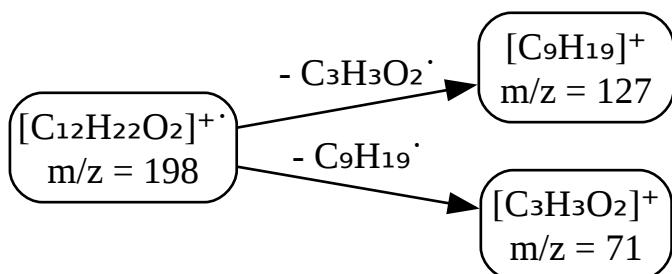
## Predicted Mass-to-Charge Ratios

The predicted mass-to-charge ratios ( $\text{m/z}$ ) for common adducts of **3,5,5-trimethylhexyl acrylate** in high-resolution mass spectrometry are listed below.<sup>[7]</sup>

Adduct	Predicted m/z
[M+H] <sup>+</sup>	199.16927
[M+Na] <sup>+</sup>	221.15121
[M-H] <sup>-</sup>	197.15471

## Expected Fragmentation Patterns

In electron ionization (EI) mass spectrometry, **3,5,5-trimethylhexyl acrylate** is expected to undergo fragmentation. Common fragmentation pathways for acrylate esters include the loss of the alkoxy group and rearrangements. A prominent fragmentation pathway would be the cleavage of the C-O bond of the ester, leading to the formation of the 3,5,5-trimethylhexyl carbocation and the acrylate radical. Further fragmentation of the alkyl chain is also expected.



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